N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via a sulfanyl bridge to a substituted indole moiety. The indole is further functionalized with a 2,6-dimethylmorpholin-4-yl-2-oxoethyl chain.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-17-12-29(13-18(2)34-17)26(31)15-28-14-24(20-7-5-6-8-21(20)28)35-16-25(30)27-19-9-10-22(32-3)23(11-19)33-4/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWYCFHDJWLDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
A series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 4 in ) share structural similarities with the target compound, particularly the indole-sulfanyl-acetamide backbone. However, these analogs replace the morpholinyl-oxoethyl group with a 1,3,4-oxadiazole ring. Synthesis involves hydrazine-carbodithioate intermediates and cyclization steps, differing from the target compound’s likely coupling of morpholine-ethyl-indole with dimethoxyphenylacetamide .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
This dichlorophenyl acetamide () replaces the indole-sulfanyl group with a pyrazol-4-yl moiety.
Pharmacopeial Acetamide Derivatives
Examples from (e.g., compounds e–h) feature phenoxy-acetamide scaffolds with amino, formamido, or benzyl-oxazinan substituents. These lack the indole and morpholine motifs but demonstrate the acetamide group’s adaptability in drug design, often influencing pharmacokinetics via polarity modulation .
Physicochemical and Conformational Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula.
- Conformational Flexibility: The dichlorophenyl analog () exhibits three distinct conformers in its crystal structure due to steric repulsion between the dichlorophenyl and pyrazolyl rings (dihedral angles: 54.8°–77.5°).
- Hydrogen Bonding : The dichlorophenyl compound forms R₂²(10) hydrogen-bonded dimers, whereas the target compound’s morpholine oxygen and sulfanyl group could facilitate alternative intermolecular interactions .
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Na₂CO₃, DCM, 0–5°C | Morpholinyl-indole coupling | 58–65% |
| 2 | K₂CO₃, ethanol, reflux | Sulfanyl-acetamide formation | 70–75% |
| 3 | CH₂Cl₂/MeOH (gradient), recrystallization | Purification | >95% |
Advanced: How can X-ray crystallography resolve conformational ambiguities in related acetamide derivatives?
Methodological Answer:
X-ray crystallography identifies conformational isomers by analyzing:
- Dihedral Angles : Differences in spatial arrangements (e.g., 54.8° vs. 77.5° between aromatic rings in rotamers) .
- Hydrogen Bonding Networks : Dimers formed via N–H⋯O interactions (R₂²(10) motifs) stabilize specific conformers .
- Steric Effects : Repulsion between substituents (e.g., methyl groups on morpholine) influences rotational freedom .
For example, in asymmetric units with three molecules, crystallography distinguishes dominant conformers (>50% occupancy) from minor forms .
Advanced: What strategies optimize yields in challenging coupling steps (e.g., sulfanyl-acetamide formation)?
Methodological Answer:
- Catalyst Selection : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP to activate carboxyl groups .
- Solvent Optimization : Polar aprotic solvents (DMF or DCM) enhance nucleophilicity of thiolate intermediates .
- Temperature Control : Gradual warming (0°C → room temperature) prevents side reactions (e.g., oxidation of sulfanyl groups) .
- Stoichiometric Ratios : Excess acetamide chloride (1.5 eq) ensures complete substitution .
Methodological: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Structural Variants : Compare analogs (e.g., methyl vs. ethyl substituents on morpholine) using SAR tables to identify activity cliffs .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability .
- Conformational Analysis : Use molecular dynamics simulations to correlate rotameric states (e.g., gauche vs. anti) with target binding .
- Meta-Analysis : Aggregate data from crystallography, NMR, and bioassays to resolve contradictions (e.g., conflicting IC₅₀ values due to purity issues) .
Data Analysis: How to interpret conflicting NMR spectra caused by rotameric forms?
Methodological Answer:
- Variable Temperature (VT) NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, splitting broad peaks into distinct signals (e.g., separate morpholinyl methyl resonances) .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between rotamers (e.g., NOE between indole H and morpholinyl CH₂) .
- Dynamic NMR Simulations : Fit line shapes to estimate rotational barriers (e.g., ΔG‡ = 50–60 kJ/mol for acetamide bond rotation) .
Advanced: What computational methods predict solubility and stability under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Calculate logP values (e.g., 2.8 ± 0.3) to predict lipid solubility .
- pKa Determination : Use potentiometric titration or DFT calculations to identify protonation sites (e.g., morpholinyl N: pKa ~7.4) .
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers (37°C, 1 week) and monitor degradation via HPLC .
Methodological: How to design analogs for enhanced target selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute morpholinyl with thiomorpholine or piperazine to modulate hydrogen-bonding capacity .
- Fragment-Based Screening : Use crystallographic data to guide substitutions at the indole 1-position (e.g., bulkier groups for steric hindrance) .
- Pharmacophore Modeling : Map electrostatic potentials to optimize interactions with hydrophobic pockets (e.g., 3,4-dimethoxyphenyl as a π-stacking motif) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
